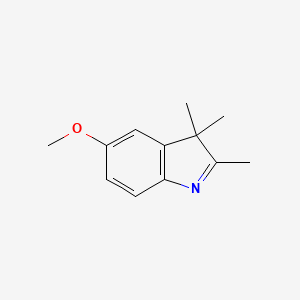

5-Methoxy-2,3,3-trimethyl-3H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGHZHPESMATDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454998 | |

| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31241-19-7 | |

| Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2,3,3-trimethyl-3H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, and spectral data. A thorough experimental protocol for its synthesis via the Fischer indole synthesis is provided, complete with a mechanistic diagram. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate and a fluorescent probe, outlining the fundamental principles of its use in biological imaging.

Core Chemical Properties

This compound, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative.[1][2] Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, featuring a methoxy group at the 5-position and three methyl groups at the 2- and 3-positions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO | [3][4] |

| Molecular Weight | 189.25 g/mol | [3][4] |

| CAS Number | 31241-19-7 | [3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 56-58 °C | [5] |

| Boiling Point | 286.7 °C (Predicted) | [1] |

| Purity | ≥95% - ≥98% | [2][4] |

| Storage Conditions | -20°C, protect from light, keep under inert gas (e.g., Nitrogen) | [1][4] |

| Solubility | Favorable solubility for various formulations | [5] |

| LogP | 3.0788 | [2] |

| Topological Polar Surface Area (TPSA) | 21.59 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Mechanism

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial Acetic Acid

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).

-

Add glacial acetic acid to the flask to serve as the solvent and acid catalyst.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 10-12 hours with constant stirring.[6][7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of 1 M sodium carbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform or dichloromethane.[6]

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6][7]

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

The reaction typically yields a red, viscous oil or a crystalline solid upon purification, with reported yields as high as 95%.[6]

Reaction Workflow and Mechanism

The synthesis of this compound via the Fischer indole synthesis proceeds through a well-established mechanism. The following diagrams illustrate the experimental workflow and the key steps of the reaction mechanism.

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Caption: The mechanistic pathway of the Fischer indole synthesis for this compound.

Analytical Data

While a complete set of publicly available, high-resolution spectral data for this compound is limited, the following provides an overview of expected and reported spectral characteristics.

¹H NMR Spectroscopy

Proton NMR data has been reported for this compound.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 | d | 1H | Ar-H |

| 6.83 | s | 1H | Ar-H |

| 6.81 | d | 1H | Ar-H |

| 3.83 | s | 3H | -OCH₃ |

| 2.24 | s | 3H | C₂-CH₃ |

| 1.29 | s | 6H | C₃-(CH₃)₂ |

Note: The specific coupling constants (J values) were not fully reported in the cited source.

Reactivity and Stability

This compound is a stable compound under recommended storage conditions.[1][4] The indole nucleus is electron-rich, and the presence of the electron-donating methoxy group further enhances its reactivity towards electrophiles. The 3H-indole (indolenine) tautomer is a key feature of its structure.

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]

Synthetic Intermediate in Drug Discovery

This compound serves as a valuable precursor in the synthesis of more complex pharmaceutical agents.[5] Its indole core can be modified to interact with various biological targets, particularly in the development of drugs for neurological disorders.[5] It is also utilized in the synthesis of natural product analogs.[5]

Fluorescent Probe in Biological Imaging

Derivatives of 2,3,3-trimethyl-3H-indole are known to be used as fluorescent probes. While specific details for the 5-methoxy derivative are emerging, the general principle involves the fluorophore being excited by a light source, leading to the emission of light at a longer wavelength, which can be detected and used to visualize biological processes or structures.

The application of such probes can be conceptualized in the following workflow:

Caption: A logical workflow illustrating the use of a fluorescent probe for biological imaging.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its utility as a synthetic intermediate in pharmaceutical research and its potential as a fluorescent probe underscore its importance for researchers in drug discovery and chemical biology. Further investigation into its specific biological targets and mechanisms of action will likely uncover new applications for this versatile molecule.

References

- 1. This compound | 31241-19-7 | T-6670 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 31241-19-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]

Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole from 4-methoxyphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole from 4-methoxyphenylhydrazine and 3-methyl-2-butanone via the Fischer indole synthesis. This well-established method provides a high-yield route to this valuable heterocyclic compound, a key intermediate in the development of various pharmaceutical agents.

Core Synthesis Parameters

The synthesis is a classic example of the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine and a ketone.

| Parameter | Value | Reference |

| Starting Material 1 | 4-Methoxyphenylhydrazine hydrochloride | [1] |

| Starting Material 2 | 3-Methyl-2-butanone (Isopropyl methyl ketone) | [1] |

| Reaction Type | Fischer Indole Synthesis | [2][3] |

| Catalyst/Solvent | Glacial Acetic Acid | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 10 hours | [1] |

| Reported Yield | 95% | [1] |

| Product Purity | Typically 95-98% | [4][5] |

| Product Appearance | Red, viscous oil | [1] |

Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial Acetic Acid

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (0.223 g, 1.28 mmol) and 3-methyl-2-butanone (0.139 g, 1.61 mmol).

-

Add glacial acetic acid (10 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain with stirring for 10 hours.

-

After 10 hours, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the cooled mixture with a 1 M solution of sodium carbonate.

-

Dilute the neutralized mixture with water (100 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate by means of a rotary evaporator to yield this compound as a red, viscous oil.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through the well-documented Fischer indole synthesis mechanism. The key steps involve the formation of a phenylhydrazone, followed by tautomerization, a[3][3]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.

Caption: Fischer Indole Synthesis Reaction Pathway.

The experimental workflow for this synthesis is a standard procedure in organic chemistry, involving reaction setup, workup, and product isolation.

Caption: Experimental Workflow for Synthesis.

Product Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons: ~6.5-7.5 ppm (multiplets, 3H)Methoxy protons: ~3.8 ppm (singlet, 3H)C2-Methyl protons: ~2.1 ppm (singlet, 3H)C3-Methyl protons: ~1.3 ppm (singlet, 6H) |

| ¹³C NMR | Aromatic carbons: ~110-160 ppmQuaternary carbon (C3): ~50 ppmImine carbon (C2): ~180 ppmMethoxy carbon: ~55 ppmMethyl carbons: ~15-30 ppm |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 189.1154 |

| IR (Infrared) | C=N stretch: ~1640 cm⁻¹C-O stretch (aryl ether): ~1240 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aliphatic C-H stretch: ~2850-2970 cm⁻¹ |

This technical guide provides a comprehensive overview of the synthesis of this compound. The described Fischer indole synthesis is a reliable and high-yielding method, making it suitable for both academic research and industrial drug development applications. For further characterization, standard spectroscopic techniques should be employed to confirm the structure and purity of the synthesized compound.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2,3,3-trimethyl-3H-indole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a predictive analysis based on spectroscopic data from structurally analogous indole derivatives. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectroscopic data for similar compounds, including 2,3,3-trimethyl-3H-indole and various methoxy-substituted indoles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2-CH₃ | 2.1 - 2.3 | s |

| 3,3-(CH₃)₂ | 1.2 - 1.4 | s |

| 5-OCH₃ | 3.8 - 3.9 | s |

| H-4 | 6.8 - 7.0 | d |

| H-6 | 6.7 - 6.9 | dd |

| H-7 | 7.1 - 7.3 | d |

s = singlet, d = doublet, dd = doublet of doublets

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 175 - 180 |

| C-3 | 50 - 55 |

| C-3a | 140 - 145 |

| C-4 | 105 - 110 |

| C-5 | 155 - 160 |

| C-6 | 110 - 115 |

| C-7 | 120 - 125 |

| C-7a | 145 - 150 |

| 2-CH₃ | 15 - 20 |

| 3,3-(CH₃)₂ | 25 - 30 |

| 5-OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N (imine) | 1640 - 1660 | Medium |

| C=C (aromatic) | 1580 - 1620 | Medium-Strong |

| C-O (aryl ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 160 | [M - C₂H₅]⁺ |

| 146 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Oil: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or a blank KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general process for spectroscopic analysis.

An In-depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole (CAS: 31241-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2,3,3-trimethyl-3H-indole (CAS: 31241-19-7), a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document details its physicochemical properties, provides a thorough experimental protocol for its synthesis via the Fischer indole synthesis, and explores its application as a key intermediate in the development of fluorescent probes. While direct biological activity and specific signaling pathways for this compound are not extensively documented in current literature, this guide discusses the known biological relevance of the broader indole scaffold, suggesting potential avenues for future research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Methoxy-substituted indoles, in particular, are of significant interest due to their prevalence in pharmaceuticals and their potential for diverse biological activities.[2] This compound serves as a versatile chemical building block in organic synthesis, notably as a precursor for more complex molecules.[3] Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for this compound is provided in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 31241-19-7 | [4][5][6] |

| Molecular Formula | C₁₂H₁₅NO | [4][5][6] |

| Molecular Weight | 189.25 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 286.7 °C (Predicted) | [6] |

| Purity | ≥95-99% | [5] |

| Storage Conditions | Store at -20°C, protect from light, keep in a dark and dry place. | [5] |

Table 2: Computational Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 21.59 Ų | [5] |

| logP | 3.0788 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

Table 3: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.44 (d, J = 6 Hz, 1H), 6.83 (s, 1H), 6.81 (d, J = 3 Hz, 1H), 3.83 (s, 3H), 2.24 (s, 3H), 1.29 (s, 6H) | [7] |

| UV-Vis | The ultraviolet spectra of 5-methoxy-3,3-dimethyl-3H-indolium cations show a bathochromically shifted long-wavelength maximum, which is dependent on the 5-alkoxyl and two 3-alkyl substituents. | [8] |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The following protocol is adapted from literature procedures for the synthesis of this compound.

Experimental Workflow for Fischer Indole Synthesis

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

3-Methyl-2-butanone (isopropyl methyl ketone) (1.0 eq)

-

Glacial acetic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (e.g., 500 mg, 2.90 mmol) and 3-methyl-2-butanone (e.g., 0.29 mL, 2.9 mmol).[7]

-

Add glacial acetic acid (e.g., 5 mL) to the flask.[7]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours.[7]

-

After 12 hours, allow the reaction mixture to cool to room temperature.[7]

-

Remove the solvent under reduced pressure.[7]

-

Dilute the resulting residue with dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[7]

-

Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]

-

Filter the mixture and evaporate the solvent to afford this compound.[7]

Application in Fluorescent Probe Synthesis: Demethylation Protocol

This compound can be utilized as a precursor in the synthesis of fluorescent probes. A key initial step is the demethylation to the corresponding phenol.

Experimental Workflow for Demethylation

Caption: Workflow for the demethylation of this compound.

Materials:

-

This compound (1.0 eq)

-

1 M Boron tribromide (BBr₃) in Dichloromethane (DCM) (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (e.g., 300 mg, 1.59 mmol) in DCM in a round-bottom flask and cool to 0°C.[7]

-

Slowly add 1 M BBr₃ in DCM (e.g., 3.1 mL, 3.1 mmol).[7]

-

Allow the solution to warm to room temperature and stir overnight.[7]

-

To the resulting residue, carefully add saturated NaHCO₃ solution.[7]

-

Dilute the mixture with water and a small amount of MeOH.[7]

-

Extract the aqueous layer with DCM.[7]

-

Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent.[7]

-

Purify the crude material by column chromatography on silica gel (eluent: 5% MeOH in DCM) to yield 2,3,3-trimethyl-3H-indol-5-ol.[7]

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of indole derivatives is well-established for its diverse pharmacological properties.

General Biological Activities of Indole Derivatives:

-

Anticancer: Many indole-based compounds have been investigated as potential anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines.[3][9][10] The mechanisms often involve the inhibition of tubulin polymerization.[9][10]

-

Anti-inflammatory: The indole scaffold is present in several anti-inflammatory drugs.

-

Antimicrobial: Indole derivatives have shown activity against a range of microbial pathogens.[1]

-

Central Nervous System (CNS) Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.[3]

Given that this compound is used as a precursor in pharmaceutical development, it is plausible that its derivatives may exhibit some of these biological activities.[3] However, without specific experimental data, any discussion of its mechanism of action or involvement in signaling pathways would be speculative. This represents a significant area for future research.

Logical Relationship for Potential Drug Discovery

Caption: Logical workflow for the potential development of drug candidates.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties and established synthetic routes. Its primary current application appears to be as a versatile intermediate in the synthesis of more complex molecules, including fluorescent probes and potentially novel pharmaceutical agents. While the specific biological activity of this compound remains to be thoroughly investigated, its structural relationship to a wide range of bioactive indole derivatives suggests that it and its derivatives are promising candidates for future drug discovery and development efforts. This technical guide provides a solid foundation of the known chemical and synthetic aspects of this compound to aid researchers in their future investigations.

References

- 1. ias.ac.in [ias.ac.in]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 31241-19-7 | T-6670 [biosynth.com]

- 7. rsc.org [rsc.org]

- 8. The ultraviolet spectra of the 5-methoxy-3,3-dimethyl and -1,3,3-trimethyl-3H-indolium cations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 5-Methoxy-2,3,3-trimethyl-3H-indole (CAS No. 31241-19-7). This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fluorescent probes.

Core Physical and Chemical Properties

This compound, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole with a molecular formula of C₁₂H₁₅NO.[1][2] It typically appears as a white to light yellow crystalline powder.[3] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 31241-19-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.25 g/mol | [1] |

| Melting Point | 56-58 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 21.59 Ų | [2] |

| logP | 3.0788 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Storage and Stability: this compound should be stored in a freezer at -20°C, protected from light, and sealed in a dry environment to ensure its stability.[2]

Synthesis of this compound

The primary synthetic route for this compound is the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or a ketone under acidic conditions.[4][5]

Experimental Protocol: Fischer Indole Synthesis

A common and effective protocol for the synthesis of this compound is as follows:

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial acetic acid

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride and an equimolar amount of 3-methyl-2-butanone.

-

Add glacial acetic acid to the flask to serve as the acidic catalyst and solvent.

-

The reaction mixture is then refluxed with stirring for approximately 10 hours.

-

After cooling to room temperature, the mixture is carefully neutralized with a 1 M solution of sodium carbonate.

-

The neutralized mixture is then diluted with water and extracted multiple times with chloroform.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed via evaporation under reduced pressure to yield the final product, this compound, typically as a red, viscous oil which may solidify upon standing.[6]

This procedure has been reported to produce the desired compound in high yield.[6]

Caption: Fischer Indole Synthesis Workflow.

Chemical Reactivity

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution.[5] The 3H-indole tautomer, or indolenine, possesses a reactive imine functionality. The electron-donating methoxy group at the 5-position further enhances the nucleophilicity of the indole ring, influencing its reactivity in various chemical transformations.[5] Indoles are known to be nucleophilic at the C3 position, and this reactivity is exploited in many synthetic applications.[7]

Spectroscopic Data

-

¹H NMR: In a related compound, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide, the gem-dimethyl protons at the C3 position appear as a singlet around 1.53 ppm in DMSO-d₆. The methyl group at the C2 position is observed as a singlet around 2.87 ppm. The aromatic protons would appear further downfield.[3]

-

¹³C NMR: For substituted indoles, the carbon atoms of the aromatic ring typically resonate in the range of 110-140 ppm. The quaternary carbon at C3 and the imine carbon at C2 would have distinct chemical shifts. The methoxy carbon would appear around 55-60 ppm.

-

Mass Spectrometry (EI-MS): The fragmentation of indoles often involves the loss of small neutral molecules. For this compound, one would expect to see the molecular ion peak (M⁺) and fragments corresponding to the loss of a methyl group (M-15) or other characteristic cleavages of the indole ring system.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of an indole derivative would typically show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The C=N stretching of the indolenine ring is also a key feature.[9]

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Pharmaceutical Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[5] this compound serves as a key precursor in the synthesis of various pharmaceutical agents.[3][10] Its structure allows for modifications to develop novel compounds with potential therapeutic activities, particularly those targeting neurological disorders.[10] The methoxy group can influence the electronic properties and binding affinity of the final drug molecule.[5]

Caption: Drug Development Workflow.

Fluorescent Probes and Dyes

This compound has shown potential in the development of fluorescent probes and dyes.[3] The indole core can be functionalized to create molecules with specific photophysical properties, making them useful for biological imaging and diagnostics. The favorable solubility and stability of this compound make it a suitable starting material for these applications.[10]

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. soc.chim.it [soc.chim.it]

- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]

- 7. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole

This guide provides a comprehensive overview of the chemical properties and synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole, a significant heterocyclic compound utilized in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | References |

| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |

| Molecular Weight | 189.26 g/mol | |

| 189.25 g/mol | [1][3][4] | |

| Synonyms | 2,3,3-Trimethyl-5-methoxyindolenine | [1] |

Experimental Protocols

A key application of this compound is as an intermediate in organic synthesis. The following section details a common laboratory-scale synthesis protocol.

Synthesis of this compound via Fischer Indole Synthesis

This procedure is a modification of the Fischer indole synthesis, a well-established method for synthesizing indoles.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To 10 mL of glacial acetic acid, add 0.223 g (1.62 mmol) of 4-methoxyphenylhydrazine hydrochloride and 0.139 g (1.62 mmol) of isopropyl methyl ketone.[5]

-

Reflux the mixture with stirring for 10 hours.[5]

-

After cooling, neutralize the mixture with a 1 M solution of sodium carbonate.[5]

-

Dilute the neutralized mixture with 100 mL of water.[5]

-

Extract the aqueous layer with three 100 mL portions of chloroform.[5]

-

Combine the organic layers and dry over magnesium sulfate.[5]

-

Remove the solvent via evaporation to yield a red, viscous oil of this compound. The reported yield for this protocol is high, at 95%.[5]

Visualized Experimental Workflow

To further clarify the synthesis process, the following diagram illustrates the key steps and transformations.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Methoxy-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2,3,3-trimethyl-3H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its characterization. Emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting neurological disorders.[1][2] This guide also explores the broader neuroprotective signaling pathways associated with indole derivatives, providing detailed experimental protocols for relevant biological assays and visual representations of these mechanisms to facilitate further research and development.

Chemical Identity and Properties

This compound, also known by its synonym 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative.[3] The indole scaffold is a "privileged structure" in medicinal chemistry, recognized for its prevalence in biologically active molecules and its ability to mimic peptide structures, allowing for reversible binding to various enzymes.[4]

IUPAC Name: this compound[5]

Table 1: Physicochemical and Computational Data

| Property | Value | Reference |

| CAS Number | 31241-19-7 | [3][5][6][7] |

| Molecular Formula | C₁₂H₁₅NO | [3][5][6][7] |

| Molecular Weight | 189.25 g/mol | [3][6][7] |

| Physical Form | White to light yellow crystalline powder or red, viscous oil. | [1][6] |

| Melting Point | 56-58 °C | [1] |

| Purity | ≥95-99% (Titration) | [1][3][5] |

| InChI Key | HUKFNIKPBKNLIB-UHFFFAOYSA-N | [5] |

| SMILES | CC1=NC2=C(C=C(C=C2)OC)C1(C)C | [3] |

| Topological Polar Surface Area (TPSA) | 21.59 Ų | [3] |

| logP | 3.0788 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Characterization

The synthesis of this compound is commonly achieved via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[8]

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established literature procedures.[6]

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Glacial acetic acid

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Water (deionized)

Procedure:

-

To a round-bottom flask containing 10 mL of glacial acetic acid, add (4-methoxyphenyl)hydrazine hydrochloride (0.223 g, 1.62 mmol) and 3-methyl-2-butanone (0.139 g, 1.62 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 10 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the cooled mixture with a 1 M Na₂CO₃ solution until the pH is approximately 7-8.

-

Dilute the neutralized mixture with 100 mL of water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation under reduced pressure.

-

The resulting product is a red, viscous oil of this compound, typically obtained in high yield (approx. 95%).[6]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the methoxy-substituted benzene ring. Singlets for the three methyl groups (two at C3 and one at C2). A singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary C3 carbon, the C2 carbon, the three methyl carbons, and the methoxy carbon. |

| FT-IR (KBr) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N stretching of the indolenine ring, C-O stretching of the methoxy group, and aromatic C=C bending. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Biological Significance and Therapeutic Potential

This compound is a valuable precursor in the synthesis of various pharmaceutical agents.[1] Its indole structure is a key feature that allows for modifications to develop novel compounds with enhanced biological activities, particularly those targeting neurological disorders.[1][2] Indole derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

Neuroprotective Signaling Pathways of Indole Derivatives

Research into indole-containing compounds, such as Indole-3-carbinol (I3C), has elucidated their neuroprotective effects through the modulation of key signaling pathways. These pathways are critical for neuronal survival, antioxidant defense, and resilience against neurodegenerative processes.

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are pivotal in neuronal survival and synaptic plasticity.[5] The binding of BDNF to TrkB activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is crucial for mediating protein translation and cell viability.[5] Certain indole derivatives can mimic the effects of BDNF, promoting the activation of this pro-survival pathway.[3][5]

Caption: Activation of the pro-survival PI3K/Akt pathway by indole derivatives.

Oxidative stress is a major contributor to various neurological disorders.[5] The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is the primary cellular defense against oxidative damage.[5] Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Upon activation by stimuli like indole derivatives, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes.[3][5]

Caption: Induction of antioxidant response via the Nrf2-ARE pathway by indoles.

Protocols for Biological Evaluation

To assess the potential neuroprotective effects of novel compounds derived from this compound, a series of in vitro assays can be employed. The following are generalized protocols that can be adapted for specific experimental needs.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DCFH-DA)

This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) in a cell-based model of oxidative stress.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Hydrogen peroxide (H₂O₂)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-Buffered Saline (PBS)

-

Black 96-well plates

Procedure:

-

Seed SH-SY5Y cells at a density of 5 x 10⁴ cells per well in a black 96-well plate and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Induce oxidative stress by adding a final concentration of 800 µM H₂O₂ to the wells for 1 hour. Include positive (H₂O₂ only) and negative (untreated) controls.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution in a serum-free medium for 30 minutes at 37°C in the dark.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Express the results as a percentage of the fluorescence intensity of the positive control.

Experimental Protocol: Cell Viability Assay (MTT)

This assay assesses the protective effect of a compound against cytotoxicity induced by an oxidative or neurotoxic stressor.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium, FBS, Penicillin-Streptomycin

-

Test compound

-

Cytotoxic agent (e.g., H₂O₂ or Aβ peptide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Introduce the cytotoxic agent (e.g., H₂O₂) and incubate for 24 hours.

-

Remove the medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its inherent indole structure makes it an attractive starting point for the development of novel therapeutic agents, especially for neurological conditions. The established neuroprotective mechanisms of related indole derivatives, involving the activation of the PI3K/Akt and Nrf2-ARE pathways, provide a strong rationale for the exploration of novel compounds derived from this scaffold. The experimental protocols detailed in this guide offer a framework for the synthesis, characterization, and biological evaluation of such derivatives, paving the way for future discoveries in drug development.

References

- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The Indole Nucleus: A Journey from Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, has been a central figure in the history of chemistry and pharmacology. From the vibrant hues of ancient dyes to the complex mechanisms of neurotransmission and cell division, indole derivatives have captivated scientists for centuries. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with pivotal classes of indole-containing compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rich history and diverse applications of this remarkable chemical entity.

The Dawn of Indole Chemistry: The Story of Indigo

The history of indole chemistry is inextricably linked to indigo, one of the world's oldest and most important natural dyes. Evidence of its use dates back thousands of years in various cultures, from ancient Egypt and the Indus Valley Civilization to Peru.[1] The dye was extracted from plants of the Indigofera genus, a process that was a significant industry in India for centuries.[2]

The journey to understand the chemical nature of indigo was a long one. It wasn't until 1866 that Adolf von Baeyer, a German chemist, first synthesized indole itself by reducing oxindole with zinc dust.[3] His groundbreaking work on the synthesis of indigo began in 1865 and culminated in the determination of its structure in 1883 and a commercially viable synthesis by 1897.[1][4] This achievement, which earned him the Nobel Prize in Chemistry in 1905, marked the beginning of the synthetic dye industry and significantly reduced the reliance on natural sources.[1]

Comparative Data: Natural vs. Synthetic Indigo

The advent of synthetic indigo led to a dramatic shift in its production and purity.

| Parameter | Natural Indigo | Synthetic Indigo |

| Source | Indigofera and Isatis plant species | Chemical synthesis (e.g., from aniline) |

| Purity (Indigotin) | Lower, contains impurities like indirubin, tannins | High, typically around 94% |

| Typical Yield | Lower and more variable | High and consistent |

| Historical Production (late 19th century) | 19,000 tonnes (from 7,000 km² of land) | Rapidly surpassed natural production |

| Modern Production (2011) | Negligible for commercial dyeing | ~50,000 tonnes worldwide |

Experimental Protocol: The Baeyer-Drewsen Indigo Synthesis

A classic laboratory method for preparing indigo is the Baeyer-Drewsen synthesis, first reported in 1882.[6] This reaction is an aldol condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.[2]

Materials:

-

2-Nitrobenzaldehyde (1.0 g)

-

Acetone (20 mL)

-

Deionized water (35 mL)

-

1M Sodium hydroxide (NaOH) solution (5 mL)

-

Ethanol (for washing)

-

100 mL Beaker

-

Stirring rod or magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

-

To this solution, add 35 mL of deionized water and stir vigorously.

-

While continuously stirring, carefully add 5 mL of 1M sodium hydroxide solution dropwise. A dark blue precipitate of indigo will form.

-

Continue to stir the mixture for an additional 5-10 minutes to ensure the reaction goes to completion.

-

Collect the indigo precipitate by suction filtration using a Büchner funnel.

-

Wash the collected solid with deionized water until the filtrate is colorless.

-

Follow the water wash with a wash of approximately 20 mL of ethanol.

-

Continue suction to help dry the product. The typical yield for this laboratory procedure is around 37%.[7][8]

Visualization: Baeyer-Drewsen Synthesis Workflow

Caption: Experimental workflow for the Baeyer-Drewsen synthesis of indigo.

Indoles in Nature's Blueprint: Phytohormones and Neurotransmitters

The discovery of indole's role in biological systems marked a new chapter in its history. From regulating plant growth to mediating complex functions in the human brain, naturally occurring indole derivatives are fundamental to life.

Auxins: The Masters of Plant Growth

The concept of a substance regulating plant growth was first proposed by Charles Darwin and his son Francis in the 1880s through their experiments on phototropism in canary grass coleoptiles.[9][10][11] They observed that a signal was transmitted from the tip of the coleoptile to the lower regions, causing it to bend towards light.[10] In the 1920s, Frits Went devised the Avena curvature test, a bioassay that allowed for the quantification of this "growth-substance," which he named auxin.[12][13] Subsequently, Kenneth V. Thimann isolated and identified the primary auxin as indole-3-acetic acid (IAA) .[10]

This bioassay is a classic method for quantifying auxin activity.

Materials:

-

Oat (Avena sativa) seeds

-

Agar powder

-

Petri dishes

-

Glass holders for seedlings

-

Razor blades

-

Red light source

-

Dark room or chamber

Procedure:

-

Germinate Avena seeds in complete darkness. Two days after germination, expose the seedlings to short periods of red light.[10]

-

When the roots are approximately 2 mm long, plant the seedlings in glass holders using a water culture method.[10]

-

Select straight coleoptiles for the experiment.

-

Under a dim red light, decapitate the coleoptiles by removing the top 1 mm. Place these tips on an agar block to allow the auxin to diffuse into it.[3]

-

After about 3 hours, perform a second decapitation of other coleoptiles, removing about 4 mm from the tip. Gently pull the primary leaf loose from its base.[3]

-

Cut the auxin-containing agar into small, standardized blocks. Place one agar block asymmetrically on one side of the decapitated coleoptile stump, supported by the loosened primary leaf.[10]

-

Keep the setup in a dark, humid environment for approximately 90-110 minutes.[3]

-

Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the concentration of auxin in the agar block. A 10-degree curvature can be produced by an IAA concentration of about 150 µ g/liter .[3]

Caption: Simplified auxin signaling pathway.

Tryptamines: From Neurotransmitters to Psychedelics

The tryptamine backbone, derived from the amino acid tryptophan, is the foundation for a vast array of biologically active molecules.

The story of tryptamine research began in the 1930s with the isolation of a substance from the gastrointestinal tract that caused smooth muscle contraction, later named "enteramine."[14] In 1948, this vasoconstrictor substance was isolated from blood serum and named serotonin (5-hydroxytryptamine, 5-HT).[14] Serotonin is a crucial neurotransmitter involved in regulating mood, appetite, and sleep.[15] Its biosynthesis begins with the amino acid L-tryptophan.[3]

In 1958, Aaron B. Lerner isolated a substance from the pineal gland that could lighten frog skin, which he named melatonin .[16] Melatonin, synthesized from serotonin, is a hormone primarily known for its role in regulating the sleep-wake cycle.[16]

The first synthesis of the potent psychedelic N,N-dimethyltryptamine (DMT) was achieved by Canadian chemist Richard Manske in 1931.[14] However, its psychoactive properties were not discovered until 1956, when Hungarian chemist Stephen Szára synthesized it and conducted self-experiments.[1][10]

In 1958, Swiss chemist Albert Hofmann, famous for his discovery of LSD, isolated psilocybin and its active metabolite, psilocin, from Psilocybe mexicana mushrooms.[4][17][18]

Caption: Biosynthesis of serotonin and its conversion to melatonin and 5-HIAA.

Indoles as Therapeutic Agents: From Cancer to Migraines

The structural diversity of indole derivatives has made them a privileged scaffold in medicinal chemistry, leading to the development of numerous drugs.

Vinca Alkaloids: Nature's Mitotic Inhibitors

In the 1950s, researchers investigating the Madagascar periwinkle (Catharanthus roseus), a plant used in traditional medicine, serendipitously discovered its potent anti-cancer properties.[17][19] This led to the isolation of the dimeric indole alkaloids vinblastine and vincristine .[17] These compounds exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules, thereby disrupting mitotic spindle formation and arresting cells in metaphase.[20]

The binding affinities of vinca alkaloids to tubulin correlate with their clinical potency.

| Vinca Alkaloid | Overall Tubulin Affinity (K1K2) | Relative Clinical Dose |

| Vincristine | Highest | Lowest |

| Vinblastine | Intermediate | Intermediate |

| Vinorelbine | Lowest | Highest |

Source:[21] Note: A higher affinity constant indicates stronger binding.

Caption: Mechanism of action of vinca alkaloids on microtubule dynamics.

Triptans: A Targeted Approach to Migraine

The development of the triptan class of drugs in the late 20th century revolutionized the acute treatment of migraine.[19] The research, pioneered at Glaxo in the 1970s and 80s, was based on the understanding of serotonin's role in cranial vasoconstriction.[12] This led to the design of selective 5-HT1B/1D receptor agonists. Sumatriptan , the first triptan, was launched in 1991.[12] Its success spurred the development of a second generation of triptans with improved pharmacokinetic profiles.[12]

The efficacy of triptans is related to their high affinity for 5-HT1B and 5-HT1D receptors.

| Drug | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| Sumatriptan | 11.07 | 6.58 |

| Zolmitriptan | ~15 | ~2.5 |

| Rizatriptan | ~10 | ~5 |

| Naratriptan | ~20 | ~10 |

| Eletriptan | 3.14 | 0.92 |

Sources:[16][22] Note: Lower Ki value indicates higher binding affinity.

The Fischer Indole Synthesis: A Cornerstone of Synthetic Chemistry

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[23] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.[24] This method is widely used in the synthesis of pharmaceuticals, including many triptan drugs.[23]

Experimental Protocol: Fischer Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Materials:

-

Acetophenone (2.0 g)

-

Phenylhydrazine (1.8 g)

-

Ethanol (6 mL)

-

Glacial acetic acid (8-10 drops)

-

Polyphosphoric acid (4.0 g)

-

Ice-cold water

-

Standard laboratory glassware for reflux and filtration

Procedure:

Stage 1: Preparation of Acetophenone Phenylhydrazone

-

In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2.0 g of acetophenone and 6 mL of ethanol.

-

Stir the mixture and add 1.8 g of phenylhydrazine dropwise.

-

Add 8-10 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

-

Cool the flask in an ice bath to induce complete precipitation of the product.

-

Filter the solid product using a Büchner funnel, wash with a small amount of ice-cold ethanol, and dry.

Stage 2: Cyclization to 2-Phenylindole

-

In a 100 mL round-bottom flask, place 4.0 g of polyphosphoric acid.

-

Add 1.2 g of the acetophenone phenylhydrazone prepared in Stage 1.

-

Heat the mixture in an oil bath at 150-170°C for 7-10 minutes.

-

Allow the reaction mixture to cool to room temperature and then add 10-15 mL of ice-cold water while stirring vigorously.

-

Filter the crude product, wash thoroughly with water, and dry.

-

The crude 2-phenylindole can be purified by recrystallization from ethanol. The reported yield for this synthesis is high, often exceeding 95%.[25]

Visualization: Fischer Indole Synthesis Workflow

Caption: Experimental workflow for the Fischer synthesis of 2-phenylindole.

Conclusion

The journey of indole derivatives, from the deep blue of indigo to the intricate workings of the central nervous system and the targeted therapy of cancer and migraine, showcases the profound impact of a single chemical scaffold on science and medicine. The historical discoveries laid the groundwork for modern drug development, and the classic experimental protocols continue to be valuable tools in both education and research. As our understanding of biological pathways deepens, the versatile indole nucleus will undoubtedly continue to serve as a source of inspiration for the design of novel therapeutic agents, promising new chapters in its already rich history.

References

- 1. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Psilocybin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. azbuki.bg [azbuki.bg]

- 9. acs.org [acs.org]

- 10. psychedelicreview.com [psychedelicreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acs.org [acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. The discovery of a new drug class for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Theory-based analysis of clinical efficacy of triptans using receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 24. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 25. scribd.com [scribd.com]

Theoretical Properties of Substituted Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Understanding the theoretical properties of substituted indoles is paramount for rational drug design and the development of novel therapeutic agents. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental and computational protocols, and visualizations of relevant biological pathways.

Electronic Properties of Substituted Indoles

The electronic nature of substituents on the indole ring profoundly influences its reactivity, molecular interactions, and biological activity. Key electronic properties include redox potentials and the distribution of electron density, which can be quantified using Hammett constants and computational chemistry methods.

Redox Potentials

The ease with which a substituted indole can be oxidized is a critical parameter, particularly in the context of its metabolism and potential antioxidant or pro-oxidant effects. Density functional theory (DFT) calculations have been effectively used to predict the standard redox potentials of substituted indoles. Good agreement between theoretical and experimental values is often observed with DFT methods, whereas semi-empirical methods like PM3 provide a reasonable but less accurate estimation.[1]

Table 1: Theoretical and Experimental Redox Potentials of Substituted Indoles

| Substituent | Position | Calculated E° (V) vs. SCE (DFT) | Experimental E° (V) vs. SCE |

| H | - | 0.93 | 0.92 |

| 5-CN | 5 | 1.16 | 1.15 |

| 5-F | 5 | 1.01 | 1.02 |

| 5-CH3 | 5 | 0.86 | 0.85 |

| 5-OCH3 | 5 | 0.79 | 0.78 |

Source: Adapted from theoretical calculations and experimental data. Note that specific computational methods and experimental conditions can influence these values.

Hammett Constants and Substituent Effects

The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds.[2] The substituent constant (σ) reflects the electronic-donating or -withdrawing nature of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects.[2] For electrophilic substitution reactions on indoles, a linear relationship is often observed in Hammett plots, confirming the electronic influence of substituents on reactivity.[3]

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta (σm) | σ_para (σp) |

| -H | 0.00 | 0.00 |

| -CH3 | -0.06 | -0.16 |

| -OCH3 | 0.11 | -0.24 |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -CN | 0.62 | 0.67 |

| -NO2 | 0.73 | 0.78 |

Source: Adapted from established Hammett constant tables.[4][5][6]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[7] For substituted indoles, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer, antibacterial, and receptor binding activities.[7][8][9] These models often employ a variety of molecular descriptors, including hydrophobic, electronic, and steric parameters.

Table 3: QSAR Model Example for Antibacterial Activity of Indole Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Dipole Moment | 0.21 | Polarity |

| LUMO Energy | -0.15 | Electron accepting ability |

| Steric (MR) | 0.08 | Molar refractivity (size/shape) |

Note: This is a hypothetical example to illustrate the output of a QSAR study. The specific descriptors and their coefficients would be determined from the analysis of a particular dataset.

Molecular Docking and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][11] This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For substituted indoles, docking studies have provided insights into their binding modes with various protein targets, including enzymes and receptors.[10][11][12] The binding affinity is often expressed as a docking score or a calculated binding energy.

Table 4: In Silico and In Vitro Data for Substituted Indoles as Enzyme Inhibitors

| Compound | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) |

| Indole-A | COX-2 | -9.8 | 5.2 |

| Indole-B | Tubulin | -8.5 | 7.8 |

| Indole-C | EGFR | -10.2 | 3.1 |

| Indole-D | PI3K | -9.1 | 6.5 |

Note: The data presented are illustrative and compiled from various sources in the literature. Actual values are highly dependent on the specific compound, target, and experimental/computational conditions.

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][13][14][15]

Methodology:

-

Structure Optimization: The 3D structures of the substituted indoles are optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G**).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

Property Calculations: Various electronic properties, such as HOMO-LUMO energies, dipole moments, and electrostatic potentials, are calculated at the same level of theory.

-

Solvation Effects: To model the effect of a solvent, a continuum solvation model, such as the Conductor-like Screening Model (COSMO), can be incorporated.[1]

-

Redox Potential Calculation: The standard redox potentials can be calculated from the Gibbs free energy difference between the neutral and oxidized forms of the molecule.

DFT Calculation Workflow

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[1][7][16][17][18]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indole compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Experimental Workflow

Signaling Pathways Involving Substituted Indoles

Many substituted indoles exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20][21][22][23][24] Dysregulation of this pathway is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit this pathway at various nodes.

PI3K/Akt/mTOR Signaling Pathway

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[12][25][26][27][28] It is often activated by growth factors and is a key target in cancer therapy.

ERK Signaling Pathway

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular homeostasis.[8][10][11][19] Indole and its derivatives are known ligands for AhR.

Aryl Hydrocarbon Receptor (AhR) Signaling

This technical guide provides a foundational understanding of the theoretical properties of substituted indoles, essential for their rational design and development as therapeutic agents. The interplay of electronic properties, molecular structure, and biological activity is complex, and a multi-faceted approach incorporating computational and experimental methods is crucial for advancing this important class of compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 4. global.oup.com [global.oup.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. broadpharm.com [broadpharm.com]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. Molecular Docking - An easy protocol [protocols.io]

- 9. academic.oup.com [academic.oup.com]

- 10. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 28. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Landscape of 5-Methoxy-2,3,3-trimethyl-3H-indole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2,3,3-trimethyl-3H-indole is a heterocyclic compound of interest in synthetic and medicinal chemistry, often serving as a key building block for more complex molecules. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It details standardized experimental protocols for the determination of these properties and outlines the primary degradation pathways for the indole scaffold. While specific quantitative data for this molecule is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Physicochemical Properties

This compound, also known as 2,3,3-Trimethyl-5-methoxy-indolenine, is an indole derivative with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . Its structure features a methoxy group at the 5-position of the indole ring and three methyl groups, two of which are at the 3-position, preventing aromatization of the pyrrole ring and resulting in a 3H-indole (or indolenine) tautomer.

Table 1: General and Physicochemical Properties of this compound